An In-depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium Chloride
An In-depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimesityl-1H-imidazol-3-ium chloride, often abbreviated as IMes·HCl, is a crucial precursor in the field of organometallic chemistry and catalysis. It serves as a stable source for the generation of 1,3-dimesitylimidazol-2-ylidene (IMes), a widely utilized N-heterocyclic carbene (NHC). The sterically demanding mesityl groups of the resulting NHC ligand play a pivotal role in stabilizing metal centers and influencing the catalytic activity and selectivity of a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-dimesityl-1H-imidazol-3-ium chloride, with a focus on detailed experimental protocols and quantitative data.
Chemical Properties and Identification
1,3-Dimesityl-1H-imidazol-3-ium chloride is an off-white to beige crystalline solid.[1] Its chemical structure consists of a central imidazolium ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the nitrogen atoms, with a chloride counter-anion.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅ClN₂ | [1][2] |
| Molecular Weight | 340.90 g/mol | [2] |
| CAS Number | 141556-45-8 | [2] |
| Appearance | Off-white to beige powder/crystal | [1][3] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| Imidazolium CH (NCHN) | 10.48 (s, 1H) |
| Imidazolium CH (C=C) | 7.76 (s, 2H) |
| Mesityl m-CH | 6.99 (s, 4H) |
| Mesityl p-CH₃ | 2.32 (s, 6H) |
| Mesityl o-CH₃ | 2.13 (s, 12H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| Mesityl p-C | 141.0 |
| Imidazolium C2 (NCHN) | 138.8 |
| Mesityl o-C | 134.0 |
| Mesityl i-C | 130.6 |
| Mesityl m-CH | 129.7 |
| Imidazolium C4,5 | 124.9 |
| Mesityl p-CH₃ | 21.0 |
| Mesityl o-CH₃ | 17.5 |
Synthesis of 1,3-Dimesityl-1H-imidazol-3-ium Chloride
Several synthetic routes to 1,3-dimesityl-1H-imidazol-3-ium chloride have been reported. A common and efficient method involves a two-step process: the synthesis of an N,N'-diarylethylenediimine intermediate, followed by cyclization.[5]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
This initial step involves the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline (mesitylamine).
-
Materials:
-
2,4,6-Trimethylaniline
-
Glyoxal (40% aqueous solution)
-
Isopropyl alcohol
-
Deionized water
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.
-
In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.
-
Add the diluted glyoxal solution to the aniline solution.
-
Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.[6]
-
Filter the suspension through a Büchner funnel and wash the precipitate with deionized water.
-
Dry the collected solid to obtain N,N'-dimesitylethylenediimine as a bright yellow solid. A typical yield is around 91%.[6]
-
Step 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane.
-
Materials:
-
N,N'-Dimesitylethylenediimine (from Step 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottomed flask, heat ethyl acetate to 70 °C.
-
Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.
-
Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise over 45 minutes with vigorous stirring.[7]
-
Continue stirring the suspension at 70 °C for 2 hours.
-
Cool the mixture to room temperature and then store it in a cold room (e.g., 6 °C) overnight to facilitate precipitation.
-
Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.
-
Dry the solid to yield pure 1,3-dimesitylimidazolium chloride as a white microcrystalline powder. Typical yields are around 85%.[7]
-
Role as an N-Heterocyclic Carbene (NHC) Precursor
The primary application of 1,3-dimesityl-1H-imidazol-3-ium chloride is as a precursor to the N-heterocyclic carbene, 1,3-dimesitylimidazol-2-ylidene (IMes). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The deprotonation of the imidazolium salt at the C2 position yields the highly reactive carbene.[8]
General Experimental Protocol for NHC Generation
-
Materials:
-
1,3-Dimesityl-1H-imidazol-3-ium chloride (IMes·HCl)
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, toluene)
-
-
Procedure (performed under an inert atmosphere):
-
Suspend 1,3-dimesityl-1H-imidazol-3-ium chloride in the anhydrous solvent in a Schlenk flask.
-
Cool the suspension in an ice bath.
-
Slowly add the strong base to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting solution contains the in situ generated N-heterocyclic carbene, which can be used directly in subsequent reactions or isolated, though isolation can be challenging due to its reactivity.
-
Applications in Catalysis
The IMes ligand, derived from 1,3-dimesityl-1H-imidazol-3-ium chloride, is a key component in several commercially important catalysts, particularly for olefin metathesis. The steric bulk of the mesityl groups enhances the stability of the metal complexes and promotes high catalytic activity.
Notable applications include:
-
Ruthenium-based olefin metathesis catalysts: The IMes ligand is integral to second-generation Grubbs and Hoveyda-Grubbs catalysts, which are widely used in the synthesis of complex organic molecules and polymers.
-
Palladium-catalyzed cross-coupling reactions: IMes-ligated palladium complexes are effective catalysts for Suzuki, Kumada, and other cross-coupling reactions.[1]
-
Organocatalysis: The IMes carbene itself can act as a nucleophilic catalyst in various organic transformations.[1]
Safety and Handling
1,3-Dimesityl-1H-imidazol-3-ium chloride is considered a hazardous substance.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,3-Dimesityl-1H-imidazol-3-ium chloride is a cornerstone precursor for the synthesis of the sterically demanding and electron-rich N-heterocyclic carbene, IMes. Its well-established synthetic routes and the critical role of its derived carbene in modern catalysis underscore its importance in academic and industrial research. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for professionals in the chemical sciences.
References
- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 2. 1,3-Dimesitylimidazolium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 1,3-Dimesityl-1H-imidazol-3-ium Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]
- 4. chiralen.com [chiralen.com]
- 5. d-nb.info [d-nb.info]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
